molecular formula C27H30FN5O2 B11437401 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11437401
M. Wt: 475.6 g/mol
InChI Key: XVZNIJPWULNTQJ-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a fluorophenyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylpiperidine Moiety: The synthesis begins with the preparation of the benzylpiperidine intermediate. This can be achieved by reacting benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished by reacting the benzylpiperidine intermediate with 2-fluorobenzyl chloride under suitable conditions.

    Formation of the Purine Core: The final step involves the formation of the purine core. This can be achieved by reacting the intermediate with a suitable purine precursor, such as 1,3-dimethylxanthine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and fluorophenyl positions, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

Pharmacological Applications

The compound has demonstrated a range of biological activities that suggest its potential use in various therapeutic areas:

Anticancer Activity

Research indicates that purine derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can inhibit tumor growth across various cancer cell lines. A study on MCF cell lines revealed an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity against cancer cells.
  • In vivo studies involving tumor-bearing mice demonstrated that these compounds can suppress tumor growth effectively, suggesting their potential as anticancer agents.

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) has been studied extensively:

  • A derivative exhibited an IC50 value of 0.089 µM against AChE, highlighting its potential in treating neurodegenerative diseases such as Alzheimer's.
  • The inhibition of cyclooxygenase (COX) enzymes by related compounds points to their anti-inflammatory properties.

Modulation of Signaling Pathways

The compound may influence critical cellular signaling pathways:

  • PI3K Pathway : Some derivatives have shown specific inhibition against PI3Kδ with an IC50 of 3.1 µM, which is crucial for cell survival and proliferation.
  • Apoptosis Induction : The structural characteristics of these compounds enhance their binding affinity to target proteins involved in apoptosis pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Variations in substituents at the benzyl or piperidine positions have been shown to alter biological activity markedly. The following table summarizes some key findings:

Compound VariationBiological ActivityReference
Benzyl substitutionEnhanced anticancer activity
Fluorobenzyl groupIncreased AChE inhibition
Piperidine modificationsImproved neuroprotective effects

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on a series of purine derivatives demonstrated that the tested compound effectively inhibited cell proliferation in breast cancer models. The results indicated a dose-dependent response with significant tumor suppression observed in animal models.

Case Study 2: Neuroprotective Mechanisms

In another study focused on neurodegenerative disorders, the compound was evaluated for its ability to cross the blood-brain barrier and inhibit AChE activity in vivo. The findings revealed a significant reduction in cognitive decline in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidinyl)methylamine: Shares the benzylpiperidine moiety but lacks the purine core and fluorophenyl group.

    (4-benzylpiperidin-1-yl)(4-fluorophenyl)methanone: Contains both the benzylpiperidine and fluorophenyl groups but lacks the purine core.

Uniqueness

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of structural features, including the purine core, benzylpiperidine moiety, and fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a purine core with specific substitutions that potentially enhance its biological activity. The key structural features include:

  • Molecular Formula : C27H30FN5O2
  • Molecular Weight : 511.0 g/mol
  • CAS Number : 851938-52-8

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives similar to this compound may inhibit tumor growth through mechanisms involving the modulation of signaling pathways associated with cancer progression. For instance, compounds with similar piperidine structures have shown significant antiproliferative effects in various cancer cell lines .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar scaffolds can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. This is attributed to their ability to inhibit specific enzymes involved in neurotransmitter degradation .
  • Sigma Receptor Affinity : A related study on benzylpiperidine derivatives demonstrated high affinity for sigma receptors, which are implicated in various neurological functions and disorders. This suggests that the compound may influence neurochemical pathways relevant to mood regulation and cognition .

Antitumor Studies

A notable study investigated the effects of a similar compound on malignant pleural mesothelioma (MPM). The combination of this purine derivative with other agents showed enhanced antitumor activity compared to monotherapy. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Neuroprotective Mechanisms

In vitro studies have demonstrated that compounds structurally related to this purine derivative can protect neuronal cells from oxidative stress and apoptosis. These studies utilized various assays to measure cell viability and apoptosis markers, revealing a significant protective effect against neurotoxic agents .

Data Tables

Property Value
Molecular FormulaC27H30FN5O2
Molecular Weight511.0 g/mol
CAS Number851938-52-8
Antitumor ActivitySignificant in MPM models
Sigma Receptor AffinityHigh affinity observed

Properties

Molecular Formula

C27H30FN5O2

Molecular Weight

475.6 g/mol

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C27H30FN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-10-6-7-11-22(21)28)23(29-25)18-32-14-12-20(13-15-32)16-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3

InChI Key

XVZNIJPWULNTQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5F

Origin of Product

United States

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